Cas no 1806385-47-6 (Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate)

Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate
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- インチ: 1S/C13H14BrClO3/c1-3-18-13(17)11-5-9(7-14)4-10(6-11)12(15)8(2)16/h4-6,12H,3,7H2,1-2H3
- InChIKey: ADHJSJVTNPFOSI-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(=O)OCC)=CC(=C1)C(C(C)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 43.4
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014182-1g |
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate |
1806385-47-6 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoateに関する追加情報
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate (CAS No. 1806385-47-6): A Multifaceted Compound in Modern Chemical Research
Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate, identified by its CAS number 1806385-47-6, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structure, presents a unique set of properties and potential applications that make it a subject of intense study. The presence of both bromomethyl and 1-chloro-2-oxopropyl functional groups on a benzoate backbone suggests a high degree of reactivity, making it a valuable intermediate in synthetic chemistry.
The benzoate moiety is well-known for its stability and versatility in organic synthesis. It serves as a common scaffold for the development of various pharmacologically active compounds due to its ability to interact with biological targets in multiple ways. The introduction of the bromomethyl group further enhances the compound's utility, as bromomethyl functionalities are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures.
The 1-chloro-2-oxopropyl substituent adds another layer of complexity to Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate. This group can participate in nucleophilic substitution reactions, allowing for further functionalization and the creation of derivatives with tailored properties. Such reactivity is particularly useful in drug discovery, where the ability to modify a core structure to improve pharmacokinetic or pharmacodynamic profiles is crucial.
In recent years, there has been a growing interest in the development of novel compounds for therapeutic applications. Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate has been explored as a potential building block for various bioactive molecules. For instance, its structural features have been investigated in the context of designing inhibitors for enzymes involved in inflammatory pathways. The bromomethyl group can be readily converted into other functional groups, such as alcohols or amines, which are commonly found in biologically active compounds.
The compound's potential extends beyond pharmaceutical applications. It has also been considered in materials science, where its reactivity makes it suitable for the synthesis of polymers and coatings with enhanced properties. The ability to introduce diverse functional groups into polymer backbones allows for the creation of materials with specific characteristics, such as improved adhesion or biodegradability.
The synthesis of Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the bromination of a benzoic acid derivative, followed by the introduction of the 1-chloro-2-oxopropyl group via an appropriate coupling reaction. The final step involves esterification to yield the ethyl ester form of the compound.
Ongoing research continues to uncover new applications for Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate. Recent studies have highlighted its role in the development of novel agrochemicals, where its structural features contribute to the efficacy and selectivity of crop protection agents. Additionally, its potential use in catalysis has been explored, with investigations focusing on its ability to act as a ligand or intermediate in various chemical transformations.
The compound's versatility makes it an attractive candidate for combinatorial chemistry approaches, where large libraries of derivatives can be rapidly generated and screened for biological activity. This approach has been particularly successful in drug discovery programs, where high-throughput screening techniques are employed to identify lead compounds with desired properties.
In conclusion, Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate (CAS No. 1806385-47-6) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug discovery, materials science, and agrochemicals. As our understanding of molecular interactions continues to evolve, compounds like Ethyl 3-(bromomethyl)-5-(1-chloro-2-oxopropyl)benzoate will undoubtedly play an increasingly important role in advancing scientific knowledge and technological innovation.
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